4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H-NMR data for the compound in DMSO-d₆ reveals distinct signals (Table 1):
| Signal (δ, ppm) | Assignment |
|---|---|
| 8.50 (s) | Aromatic proton adjacent to nitro |
| 7.92 (d) | Fluorinated aromatic proton (J = 2.1 Hz) |
| 4.20–3.80 (m) | Piperidine N–CH₂–O linkage |
| 3.00–2.60 (m) | Piperidine ring protons |
¹³C-NMR shows a carbonyl carbon at δ 165–170 ppm (C=O of nitro group) and quaternary carbons at δ 120–130 ppm (aromatic C–F).
Infrared (IR) Vibrational Mode Assignment
Key IR absorptions (KBr pellet, cm⁻¹):
- 1520–1350 : Asymmetric and symmetric NO₂ stretching (nitro group)
- 1240 : C–O–C ether linkage
- 830 : C–F bending (meta-substituted fluorine)
- 3400–3200 : N⁺–H stretching (protonated piperidine)
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 276.69 ([M+H]⁺), with characteristic fragments:
- m/z 240.23: Loss of HCl
- m/z 183.10: Cleavage of the piperidine–OCH₂ bond
- m/z 139.02: Nitrophenoxy fragment (C₆H₃FNO₃⁺)
Comparative Structural Analysis with Piperidine-based Analogues
Structural variations in piperidine derivatives significantly influence physicochemical properties (Table 2):
| Compound | Substituent | Melting Point (°C) | LogP |
|---|---|---|---|
| 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine HCl | –CH₂–O–C₆H₃(F)(NO₂) | 180–182 | 2.28 |
| 4-(4-Fluoro-2-nitrophenoxy)piperidine | –O–C₆H₃(F)(NO₂) | 165–167 | 1.95 |
| 1-(4-Fluorobenzyl)-4-(4-nitro-phenoxymethyl)piperidine | –CH₂–O–C₆H₄(NO₂), –CH₂–C₆H₄F | 195–197 | 3.02 |
The electron-withdrawing nitro and fluorine groups reduce basicity compared to unsubstituted piperidines, while the methyleneoxy spacer enhances conformational flexibility.
Properties
IUPAC Name |
4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3.ClH/c13-11-7-10(15(16)17)1-2-12(11)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOPGQVQIVKCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-fluoro-4-nitrophenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride
- CAS Number : 1286264-66-1 (CymitQuimica) or 1189653-33-5 (SynChem) depending on substitution pattern .
- Molecular Formula : C₁₂H₁₅ClFN₂O₃ (for CAS 1286264-66-1) or C₁₁H₁₄ClFN₂O₃ (for CAS 1189653-33-5) .
- Molecular Weight : 290.72 (CAS 1286264-66-1) or 276.69 (CAS 1189653-33-5) .
- Key Features: Contains a piperidine ring substituted with a 2-fluoro-4-nitrophenoxy methyl group.
Physicochemical Properties :
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Differences and Implications
Electron-Withdrawing vs. Lipophilic Groups :
- The nitro and fluorine groups in the target compound increase polarity and reactivity, making it suitable for electrophilic substitution reactions .
- Trifluoromethyl -substituted analogs (e.g., 193357-81-2) prioritize lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .
The methoxy methyl group in 4-[(3-methylbutoxy)methyl]piperidine HCl increases hydrophobicity without significant steric hindrance .
Biological Activity :
- Nitro groups are often reduced to amines in vivo, suggesting the target compound could serve as a prodrug intermediate .
- Chloro-fluoro combinations (e.g., 1523618-16-7) may exhibit dual electron-withdrawing effects, enhancing antibacterial or antifungal activity .
Research Findings and Data Gaps
Pharmacological Potential
- Target Compound: Limited data exists on its specific biological targets, though piperidine derivatives are commonly explored in serotonin and dopamine receptor modulation .
- Trifluoromethyl Analogs : Show promise in anticancer studies due to enhanced stability and receptor affinity .
Biological Activity
4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride is a piperidine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has been investigated for various biological activities, including antibacterial, antifungal, and potential therapeutic applications. Understanding its biological activity is crucial for its application in drug development and other scientific fields.
Chemical Structure and Properties
The molecular formula of this compound is CHClF NO. The presence of the nitrophenoxy group and the fluorine atom significantly influence the compound's biological interactions and properties.
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity, and influencing various biological pathways. The exact molecular targets depend on the biological context in which the compound is studied.
Antibacterial Activity
Research indicates that piperidine derivatives exhibit notable antibacterial properties. For instance, studies have shown that modifications on the piperidine ring can enhance antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often range from 2 to 100 µg/mL, suggesting that this compound may possess similar or enhanced activity .
Antifungal Activity
In addition to antibacterial properties, derivatives of piperidine have demonstrated antifungal activity. Compounds similar to this compound have shown effectiveness against fungi such as Candida albicans, with MIC values indicating significant inhibitory effects .
Case Studies
- Study on Antibacterial Efficacy : A study investigating various piperidine derivatives found that those with electron-withdrawing groups (like nitro groups) exhibited enhanced antibacterial activity. The compound was tested against several Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Antifungal Research : Another study focused on piperidine derivatives indicated that compounds with specific substitutions on the phenyl ring had improved antifungal activities compared to their unsubstituted counterparts. This suggests that the structural modifications present in this compound could lead to enhanced antifungal properties as well .
Comparative Analysis with Similar Compounds
| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine HCl | 2 - 100 | 10 - 50 |
| Piperidine derivative A | 5 - 150 | 15 - 60 |
| Piperidine derivative B | 10 - 200 | 20 - 70 |
Applications in Drug Development
The compound is being explored for its potential therapeutic applications, particularly in developing new drugs targeting bacterial infections and fungal diseases. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies aimed at optimizing its efficacy and safety profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a piperidine derivative reacts with 2-fluoro-4-nitrophenoxymethyl chloride under alkaline conditions (e.g., using triethylamine as a base). Optimization involves controlling stoichiometry, reaction temperature (typically 0–50°C), and solvent selection (e.g., dichloromethane or acetonitrile). Purification may require column chromatography or recrystallization .
Q. What safety precautions are critical during handling and storage of this compound?
- Methodological Answer : Avoid contact with strong oxidizers due to the nitro group’s reactivity. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in a dry, cool environment (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation. Ventilated fume hoods are mandatory during synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ HPLC with UV detection (λ ~254 nm) for purity assessment (>98%). Confirm structure via H/C NMR (e.g., piperidine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound at 40°C/75% RH for 1–3 months. Monitor degradation via TLC or HPLC. Acidic/basic conditions (pH <3 or >9) may hydrolyze the ether linkage; buffer solutions can be used to assess pH-dependent stability .
Advanced Research Questions
Q. How can computational modeling predict reactivity and optimize synthetic pathways for this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate transition states for nucleophilic substitution reactions. Software like Gaussian or ORCA can model electronic effects of the fluorine and nitro groups on reaction kinetics. Pair computational predictions with Design of Experiments (DoE) to screen solvent/base combinations efficiently .
Q. How should researchers resolve contradictions in reported toxicity or ecotoxicity data?
- Methodological Answer : Perform in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna EC50 for aquatic toxicity) under standardized OECD guidelines. Compare results with predictive models like ECOSAR or TEST to identify outliers. Cross-validate findings using multiple cell lines or species .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer and reduce byproduct formation. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. Optimize catalyst loading (e.g., phase-transfer catalysts) to improve yield and selectivity .
Q. How can degradation products be identified and quantified in environmental matrices?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes. Spike environmental samples (water, soil) with isotopically labeled internal standards to correct for matrix effects. Degradation pathways (e.g., nitro reduction to amine) can be mapped using kinetic modeling .
Q. What analytical techniques are suitable for studying interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. Molecular docking (AutoDock Vina) predicts binding poses, validated by site-directed mutagenesis of target proteins. Radioligand assays (e.g., H-labeled analogs) provide kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
